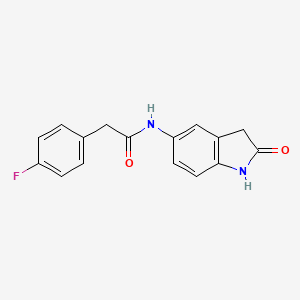

2-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)acetamide

Descripción

2-(4-Fluorophenyl)-N-(2-oxoindolin-5-yl)acetamide is a synthetic small molecule characterized by a 2-oxoindolin-5-yl group linked via an acetamide bridge to a 4-fluorophenyl moiety. This compound is part of a broader class of acetamide derivatives investigated for therapeutic applications, including kinase inhibition and anti-inflammatory activity .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2/c17-12-3-1-10(2-4-12)7-15(20)18-13-5-6-14-11(8-13)9-16(21)19-14/h1-6,8H,7,9H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQIRILCUUQZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)acetamide typically involves the following steps:

Formation of the oxoindoline core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Introduction of the acetamide group: This step involves the reaction of the oxoindoline intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

Attachment of the fluorophenyl group: The final step involves the coupling of the fluorophenyl group to the acetamide intermediate, which can be achieved through a nucleophilic substitution reaction using a fluorobenzene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)acetamide serves as a building block for synthesizing more complex molecules with potential therapeutic effects. Its unique structure may lead to the discovery of new drugs targeting various diseases.

Research indicates that compounds with oxoindoline structures exhibit a range of biological activities, including:

- Anticonvulsant Activity : Similar compounds have shown effectiveness in treating epilepsy by modulating neuronal activity . The mechanism typically involves interaction with voltage-sensitive sodium channels.

- Antitubercular Properties : Compounds structurally related to this acetamide have demonstrated significant activity against Mycobacterium tuberculosis, indicating potential for developing affordable antitubercular agents .

Case Studies and Research Findings

- Anticonvulsant Activity Study : A study evaluated various derivatives of phenylacetamides, including those similar to this compound. The results indicated that certain derivatives exhibited significant protection in animal models against induced seizures, suggesting potential for therapeutic use in epilepsy treatment .

- Antitubercular Evaluation : In vitro studies on related compounds demonstrated potent activity against M. tuberculosis, with minimum inhibitory concentrations indicating effectiveness at low dosages. This positions the compound as a candidate for further development in addressing tuberculosis resistance issues .

Mecanismo De Acción

The mechanism of action of 2-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The table below summarizes key structural analogs and their differentiating features:

Key Observations:

- Oxindole vs. Isoindole-dione : The oxindole core in the target compound provides a planar, hydrogen-bond-accepting ketone, whereas isoindole-dione derivatives (e.g., ) feature two ketones, increasing polarity but reducing membrane permeability .

- Fluorophenyl vs. Hydrazineylidene : The 4-fluorophenyl group enhances metabolic stability compared to hydrazineylidene substituents, which may confer redox sensitivity .

Physicochemical and Pharmacokinetic Properties

Key Findings:

- Lipophilicity : The fluorophenyl group in the target compound balances lipophilicity (LogP ~2.5), whereas triazole analogs (LogP ~3.8) may suffer from poor aqueous solubility .

- Metabolic Stability: Fluorine in the target compound reduces oxidative metabolism, contrasting with hydroxyimino derivatives, where the oxime group is prone to hydrolysis .

Actividad Biológica

2-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 312.344 g/mol. The synthesis typically involves several key steps:

- Formation of the Oxoindoline Core : This is achieved through cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

- Introduction of the Acetamide Group : The oxoindoline intermediate reacts with an acylating agent like acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

- Attachment of the Fluorophenyl Group : This final step involves nucleophilic substitution reactions using a fluorobenzene derivative to introduce the fluorophenyl moiety.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include enzymes, receptors, or ion channels. The presence of the fluorine atom in the phenyl group enhances binding affinity and specificity compared to non-fluorinated analogs.

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors for specific enzymes, impacting metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of indolinone compounds can exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : Research indicates that similar indolinone derivatives can induce apoptosis in cancer cells by modulating key signaling pathways, suggesting that this compound may have similar effects .

- Antimicrobial Properties : In vitro studies have demonstrated that related compounds exhibit significant activity against various bacterial strains, including MRSA, indicating a potential role in combating antibiotic resistance .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the fluorophenyl group can significantly affect biological potency and selectivity, underscoring the importance of chemical structure in drug design .

Data Table: Biological Activities Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.